molecular formula C12H24ClNO3 B11946857 12-Amino-7-oxododecanoic acid hydrochloride CAS No. 871-16-9

12-Amino-7-oxododecanoic acid hydrochloride

Cat. No.: B11946857
CAS No.: 871-16-9
M. Wt: 265.78 g/mol
InChI Key: ZFTYARVNMHXVBJ-UHFFFAOYSA-N
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Description

12-Amino-7-oxododecanoic acid hydrochloride is a chemical compound with the molecular formula C12H24ClNO3 and a molecular weight of 265.783 g/mol . It is a derivative of dodecanoic acid, featuring both an amino group and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-amino-7-oxododecanoic acid hydrochloride typically involves multiple steps. One common method starts with the saponification of vernonia oil to obtain vernolic acid, which is then hydrogenated to produce cis-12,13-epoxystearic acid . This intermediate is oxidized using periodic acid in tertiary butyl alcohol to yield 12-oxododecanoic acid . The oxoacid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is catalytically reduced to produce 12-amino-7-oxododecanoic acid . Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

12-Amino-7-oxododecanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

12-Amino-7-oxododecanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-amino-7-oxododecanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    12-Aminododecanoic acid: Lacks the ketone group present in 12-amino-7-oxododecanoic acid hydrochloride.

    11-Aminoundecanoic acid: Has a shorter carbon chain and different functional groups.

    12-Mercaptododecanoic acid: Contains a thiol group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

871-16-9

Molecular Formula

C12H24ClNO3

Molecular Weight

265.78 g/mol

IUPAC Name

12-amino-7-oxododecanoic acid;hydrochloride

InChI

InChI=1S/C12H23NO3.ClH/c13-10-6-2-4-8-11(14)7-3-1-5-9-12(15)16;/h1-10,13H2,(H,15,16);1H

InChI Key

ZFTYARVNMHXVBJ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)CCCCCN)CCC(=O)O.Cl

Origin of Product

United States

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